(3-Azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid
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Overview
Description
(3-Azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid is a compound with a molecular formula of C10H10N4O2 It belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with sodium azide under appropriate conditions to introduce the azido group . The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzazepine derivatives.
Scientific Research Applications
(3-Azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. Additionally, the compound’s structure allows it to interact with specific binding sites, leading to inhibition or activation of target pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid: Similar structure but with an amino group instead of an azido group.
2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid: Lacks the azido group, making it less reactive in certain chemical reactions.
Uniqueness
(3-Azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.
Properties
IUPAC Name |
2-(3-azido-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c13-15-14-9-6-5-8-3-1-2-4-10(8)16(12(9)19)7-11(17)18/h1-4,9H,5-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQUEJWVYFBNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1N=[N+]=[N-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00835137 |
Source
|
Record name | (3-Azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00835137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832743-61-0 |
Source
|
Record name | (3-Azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00835137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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